molecular formula C16H13N3O3 B15212518 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone CAS No. 37673-85-1

5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone

Cat. No.: B15212518
CAS No.: 37673-85-1
M. Wt: 295.29 g/mol
InChI Key: MNSGYEZSEDWFPL-UHFFFAOYSA-N
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Description

5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone is a synthetic organic compound belonging to the pyrimidinone family Pyrimidinones are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with urea or thiourea in the presence of a catalyst, followed by nitration to introduce the nitro group. Reaction conditions such as temperature, solvent, and catalyst type can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Halogenated derivatives: Formed by substitution reactions on the phenyl rings.

Scientific Research Applications

Chemistry

5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

This compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Molecular docking studies and biochemical assays can help elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds

    4,6-Diphenyl-2-thioxo-1,2-dihydropyrimidine: Similar structure but with a thioxo group instead of a nitro group.

    5-Nitro-2,4-diphenyl-1H-pyrimidine: Similar structure but lacks the dihydro component.

Uniqueness

5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone is unique due to the presence of both nitro and phenyl groups on a dihydropyrimidinone core, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

37673-85-1

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

5-nitro-4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C16H13N3O3/c20-16-17-13(11-7-3-1-4-8-11)15(19(21)22)14(18-16)12-9-5-2-6-10-12/h1-10,13H,(H2,17,18,20)

InChI Key

MNSGYEZSEDWFPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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